(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)
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Overview
Description
Violaxanthin is a xanthophyll pigment with an orange color found in various plants. It is an epoxycarotenoid, which means it contains an oxygenated carotene backbone. Violaxanthin plays a crucial role in the xanthophyll cycle, which helps plants manage excessive light energy and protect against photo-oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Violaxanthin is biosynthesized from zeaxanthin through the action of zeaxanthin epoxidase. This enzyme catalyzes the epoxidation of zeaxanthin to produce antheraxanthin and subsequently violaxanthin . The reaction conditions typically involve photosynthetic eukaryotes, including higher plants.
Industrial Production Methods: Commercial production of violaxanthin is challenging due to the lack of resource plants or organisms that can efficiently supply epoxy-carotenoids. recent advances in metabolic pathway engineering have enabled the heterologous production of violaxanthin using microbial hosts such as Escherichia coli and Saccharomyces cerevisiae .
Chemical Reactions Analysis
Types of Reactions: Violaxanthin undergoes various chemical reactions, including:
Oxidation: Violaxanthin can be oxidized to form other carotenoids.
Epoxidation: The conversion of zeaxanthin to violaxanthin involves epoxidation.
Isomerization: Violaxanthin can undergo isomerization to form different stereoisomers.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species (ROS) are commonly involved in the oxidation of violaxanthin.
Epoxidation: Zeaxanthin epoxidase is the enzyme responsible for the epoxidation process.
Major Products Formed:
Auroxanthin and Mutatoxanthin: These are derivatives formed from violaxanthin under specific conditions.
Scientific Research Applications
Violaxanthin has several scientific research applications across various fields:
Chemistry: Violaxanthin is studied for its role in the xanthophyll cycle and its chemical properties as an epoxycarotenoid.
Biology: It is essential for understanding the mechanisms of photoprotection in plants.
Industry: It is used in the production of natural colorants and antioxidants.
Mechanism of Action
Violaxanthin exerts its effects primarily through its role in the xanthophyll cycle. It helps dissipate excess light energy as heat, protecting plants from photo-oxidative damage. The mechanism involves the conversion of violaxanthin to zeaxanthin under high light conditions, which is then reversed under low light conditions . Additionally, violaxanthin has been shown to inhibit nuclear factor-κB (NF-κB) pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Zeaxanthin: A precursor to violaxanthin in the xanthophyll cycle.
Antheraxanthin: An intermediate in the conversion of zeaxanthin to violaxanthin.
Lutein: Another xanthophyll with similar photoprotective functions.
Uniqueness: Violaxanthin is unique due to its specific role in the xanthophyll cycle and its ability to undergo epoxidation and isomerization. Unlike other carotenoids, violaxanthin and its derivatives are not commercially available, making its production through metabolic engineering a significant advancement .
Properties
Molecular Formula |
C40H56O4 |
---|---|
Molecular Weight |
600.9 g/mol |
IUPAC Name |
(3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37?,38?,39-,40-/m0/s1 |
InChI Key |
SZCBXWMUOPQSOX-LCRACANLSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\[C@@]12OC1(C[C@H](CC2(C)C)O)C)/C)/C)/C=C/C=C(/C=C/[C@@]34OC3(C[C@H](CC4(C)C)O)C)\C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |
Origin of Product |
United States |
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